iso-Hexahydrocannabinol
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Overview
Description
iso-Hexahydrocannabinol is a hydrogenated derivative of tetrahydrocannabinol. It is a semi-synthetic cannabinoid that has been identified in various cannabis products. This compound has gained attention due to its potential therapeutic effects and its presence in commercial cannabis products .
Preparation Methods
iso-Hexahydrocannabinol can be synthesized through the hydrogenation of tetrahydrocannabinol. The process involves the use of hydrogen gas and a metal catalyst such as palladium on charcoal or Adams’ catalyst. The hydrogenation reaction retains the stereochemistry at certain carbon atoms while creating a new stereogenic center . Industrial production methods typically involve the catalytic hydrogenation of tetrahydrocannabinol derived from cannabis extracts .
Chemical Reactions Analysis
iso-Hexahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxy derivatives.
Reduction: The hydrogenation process itself is a reduction reaction.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various oxidizing agents. Major products formed from these reactions include hydroxy derivatives and other substituted cannabinoids .
Scientific Research Applications
iso-Hexahydrocannabinol has several scientific research applications:
Mechanism of Action
iso-Hexahydrocannabinol exerts its effects by interacting with cannabinoid receptors in the body, particularly cannabinoid receptor 1. This interaction leads to the activation of intracellular signaling pathways that modulate various physiological processes. The compound’s effects are mediated through the endocannabinoid system, which plays a crucial role in maintaining homeostasis .
Comparison with Similar Compounds
iso-Hexahydrocannabinol is similar to other cannabinoids such as tetrahydrocannabinol and cannabidiol. it has unique properties due to its hydrogenated structure. Similar compounds include:
Tetrahydrocannabinol: The parent compound from which this compound is derived.
Hexahydrocannabiphorol: Another hydrogenated cannabinoid with similar properties
This compound is unique in its stability and its specific interactions with cannabinoid receptors, which differentiate it from other cannabinoids .
Properties
Molecular Formula |
C21H32O2 |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(1R,9R,12S)-9-methyl-5-pentyl-12-propan-2-yl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h11-12,14,16-17,22H,5-10,13H2,1-4H3/t16-,17+,21+/m0/s1 |
InChI Key |
OEDPJGVWHANUAE-CSODHUTKSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@@](CC[C@H]3C(C)C)(OC2=C1)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(C)C)(OC2=C1)C)O |
Origin of Product |
United States |
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